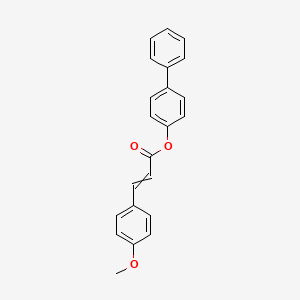
Dispiro(2.0.2.3)nona-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dispiro(2.0.2.3)nona-1,5-diene is a unique organic compound with the molecular formula C₉H₁₀. It features a distinctive structure with two spiro-connected cyclopropane rings and a diene system, making it an interesting subject for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(2.0.2.3)nona-1,5-diene typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the spiro compound. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it involves scaling up the laboratory synthesis methods with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dispiro(2.0.2.3)nona-1,5-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions can reduce the double bonds in the diene system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the spiro carbon atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Dispiro(2.0.2.3)nona-1,5-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialized materials and polymers .
Mechanism of Action
The mechanism of action of Dispiro(2.0.2.3)nona-1,5-diene involves its interaction with various molecular targets. Its spiro structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but differ in ring size and functional groups.
Spiro[1-pyrazolinecyclopropanes]: These compounds feature a spiro connection between a pyrazoline and a cyclopropane ring
Properties
CAS No. |
55980-70-6 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
dispiro[2.0.24.33]nona-1,5-diene |
InChI |
InChI=1S/C9H10/c1-2-8(4-5-8)9(3-1)6-7-9/h4-7H,1-3H2 |
InChI Key |
KKPBATWQXUHVRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C=C2)C3(C1)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



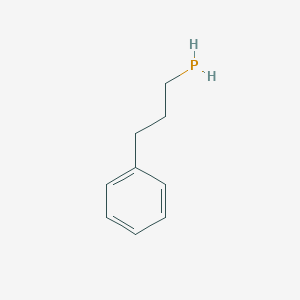
![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
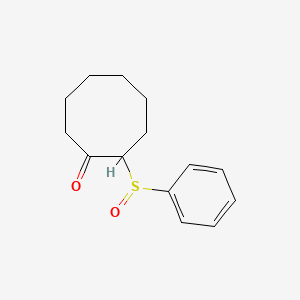
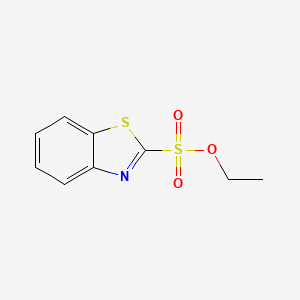

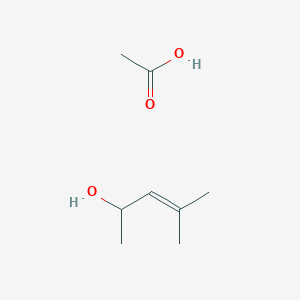
![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)

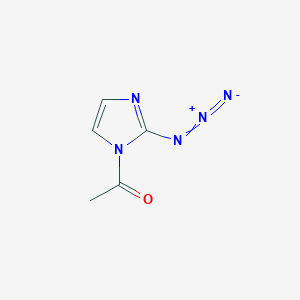
![5,7-Dimethyl-6H-cyclohepta[b]furan-6-one](/img/structure/B14642374.png)
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)
